The Synthetic Cornerstone of a Leading PARP Inhibitor: A Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid
The Synthetic Cornerstone of a Leading PARP Inhibitor: A Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid
Introduction: In the landscape of targeted cancer therapy, the evolution of Poly (ADP-ribose) polymerase (PARP) inhibitors represents a significant stride forward, particularly for cancers harboring DNA repair deficiencies.[1][2] Central to the synthesis of one of the most potent PARP inhibitors, Talazoparib, is the unassuming yet crucial building block: (3-Carbamoyl-4-fluorophenyl)boronic acid (CAS No. 874219-34-8). This technical guide provides an in-depth exploration of this compound, offering researchers, medicinal chemists, and process development scientists a comprehensive understanding of its properties, synthesis, and application, grounded in established chemical principles and field-proven insights.
Physicochemical Properties and Structural Attributes
(3-Carbamoyl-4-fluorophenyl)boronic acid is a white to off-white solid at room temperature.[3] Its molecular structure, featuring a phenyl ring substituted with a boronic acid, a carbamoyl (amide) group, and a fluorine atom, is key to its utility. The electron-withdrawing nature of the fluorine and carbamoyl groups influences the reactivity of the boronic acid moiety, a critical factor in its primary application in palladium-catalyzed cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 874219-34-8 | PubChem[4] |
| Molecular Formula | C₇H₇BFNO₃ | PubChem[4] |
| Molecular Weight | 182.95 g/mol | PubChem[4] |
| Melting Point | 257 - 259 °C | Fisher Scientific[3] |
| Appearance | Off-white solid | Fisher Scientific[3] |
| IUPAC Name | (3-carbamoyl-4-fluorophenyl)boronic acid | PubChem[4] |
Synthesis of (3-Carbamoyl-4-fluorophenyl)boronic acid: A Strategic Approach
The synthesis of (3-Carbamoyl-4-fluorophenyl)boronic acid is not explicitly detailed in readily available literature as a standalone preparation. However, a robust and logical synthetic strategy can be devised from established organometallic methodologies, starting from the commercially available 5-Bromo-2-fluorobenzoic acid. This multi-step synthesis prioritizes the late-stage introduction of the boronic acid group to avoid potential complications in earlier steps.
Synthetic Workflow Overview
The overall transformation involves the conversion of a carboxylic acid to a primary amide, followed by a palladium-catalyzed borylation reaction. This approach is favored for its high functional group tolerance and generally good yields.
Caption: Proposed synthetic workflow for (3-Carbamoyl-4-fluorophenyl)boronic acid.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative amalgamation of standard procedures for the reactions involved. Researchers should optimize conditions based on their specific laboratory setup and reagent batches.
Step 1: Synthesis of 5-Bromo-2-fluorobenzamide from 5-Bromo-2-fluorobenzoic Acid
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Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-fluorobenzoic acid (1.0 equiv). Add thionyl chloride (SOCl₂, 2.0-3.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (typically around 70-80 °C) for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
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Amidation: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane). In a separate flask, cool an excess of concentrated ammonium hydroxide solution (e.g., 28-30%) in an ice bath. Add the solution of the acid chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. A precipitate of 5-bromo-2-fluorobenzamide will form.
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Workup and Purification: Stir the mixture for an additional 30-60 minutes at room temperature. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether. Dry the product under vacuum to yield 5-bromo-2-fluorobenzamide. Purity can be assessed by NMR and melting point.
Step 2: Miyaura Borylation to form (3-Carbamoyl-4-fluorophenyl)boronic acid
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Reaction Setup: In a dry Schlenk flask, combine 5-bromo-2-fluorobenzamide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv). The flask is then evacuated and backfilled with an inert gas three times.
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Catalyst and Solvent Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv), to the flask. Add a suitable anhydrous and degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).
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Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS for the disappearance of the starting aryl bromide.
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Workup and Hydrolysis: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. The intermediate boronic ester can be hydrolyzed to the boronic acid in situ during the aqueous workup, which is often facilitated by a mild acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude (3-Carbamoyl-4-fluorophenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount importance of (3-Carbamoyl-4-fluorophenyl)boronic acid lies in its role as a key coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[5][6] In the synthesis of Talazoparib, this boronic acid is coupled with a suitable heterocyclic halide to construct the core structure of the final drug molecule.
The Catalytic Cycle and the Role of Reagents
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Causality in Reagent Selection:
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Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. For electron-deficient boronic acids like the topic compound, electron-rich and bulky phosphine ligands (e.g., those on Pd(dppf)Cl₂) are often employed to facilitate the oxidative addition and reductive elimination steps.
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Base: The base is essential for the activation of the boronic acid. It forms a more nucleophilic boronate species ([Ar'B(OH)₃]⁻), which readily undergoes transmetalation with the palladium(II) complex.[7] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used as they are effective and generally do not interfere with other functional groups.[4] The choice of base can significantly impact reaction rates and yields.
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Exemplary Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), (3-Carbamoyl-4-fluorophenyl)boronic acid (1.2-1.5 equiv), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv).
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Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
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Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to ensure the solubility of both the organic and inorganic reagents.
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Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
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Workup and Purification: After cooling to room temperature, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous phase with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
The Rationale in Drug Design: Why This Specific Moiety?
The precise substitution pattern of (3-Carbamoyl-4-fluorophenyl)boronic acid is not accidental; it is a result of meticulous structure-activity relationship (SAR) studies in the development of PARP inhibitors. The resulting fluorobenzamide moiety in Talazoparib plays a crucial role in its high potency and efficacy.
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The Benzamide Core: The carbamoyl (amide) group is part of a larger benzamide pharmacophore that is essential for binding to the nicotinamide pocket of the PARP enzyme.[8] This interaction is a common feature among many clinical PARP inhibitors.
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The Role of Fluorine: The fluorine atom at the 4-position offers several advantages in drug design:
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Enhanced Binding Affinity: Fluorine, being highly electronegative, can engage in favorable electrostatic and hydrogen bonding interactions with the enzyme's active site, thereby increasing the inhibitor's potency.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at strategic positions can block metabolic pathways that would otherwise lead to the rapid degradation of the drug, thus improving its pharmacokinetic profile.
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Modulation of Physicochemical Properties: Fluorine substitution can influence properties such as lipophilicity and pKa, which in turn affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
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The combination of the carbamoyl group for key binding interactions and the fluorine atom for enhanced potency and metabolic stability makes the 3-carbamoyl-4-fluorophenyl moiety a highly optimized structural element for potent PARP inhibition, as evidenced by the clinical success of Talazoparib.[9]
Safety and Handling
(3-Carbamoyl-4-fluorophenyl)boronic acid is classified as a skin and eye irritant and may cause respiratory irritation.[3] Standard laboratory safety precautions should be observed when handling this compound.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
(3-Carbamoyl-4-fluorophenyl)boronic acid is more than just a chemical intermediate; it is a testament to the power of rational drug design and the enabling capabilities of modern organic synthesis. Its carefully orchestrated arrangement of functional groups provides the ideal combination of reactivity for Suzuki-Miyaura coupling and the necessary structural elements for high-potency PARP inhibition. A thorough understanding of its synthesis, reactivity, and the rationale for its use is invaluable for scientists working at the forefront of medicinal chemistry and drug development.
References
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Burrell, P., Makvandi, M., Lee, H., Mach, R. H., & Pryma, D. A. (n.d.). FDG and FTT Uptake in Response to PARP Inhibition and DNA Damage. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
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Chen, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 634-641. Available at: [Link]
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Cui, L., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 376. Available at: [Link]
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D'Andrea, A. D. (2011). Poly(ADP-ribose) polymerase inhibition synergizes with 5-fluorodeoxyuridine but not 5-fluorouracil in ovarian cancer cells. Clinical Cancer Research, 17(10), 3197-3208. Available at: [Link]
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ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Diagram]. Available at: [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
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Storgaard, M., & Ellman, J. A. (2009). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses, 86, 271-280. Available at: [Link]
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Thomas, S. P., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8781-8793. Available at: [Link]
- Xu, Y., et al. (2017). Synthesis of parpinhibitor talazoparib. Patent No. WO2017215166A1.
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